molecular formula C12H17NO2 B14384293 N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide CAS No. 90043-96-2

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide

Cat. No.: B14384293
CAS No.: 90043-96-2
M. Wt: 207.27 g/mol
InChI Key: NFCQAKLSQMZCGH-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide is a chemical compound characterized by its unique structure, which includes a cyclohexene ring with a dimethyl substitution and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate amine under controlled conditions. One common method includes the use of acid chlorides and triethylamine as a catalyst in a solvent such as tetrahydrofuran (THF). The reaction is monitored by thin-layer chromatography (TLC) and typically yields the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The enamide group can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide involves its interaction with specific molecular targets. The enamide group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate: Similar structure but with a benzoate group instead of an enamide.

    Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate: Contains an indolinyl group and is used in different applications.

Uniqueness

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide is unique due to its specific enamide functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90043-96-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(5,5-dimethyl-3-oxocyclohexen-1-yl)but-2-enamide

InChI

InChI=1S/C12H17NO2/c1-4-5-11(15)13-9-6-10(14)8-12(2,3)7-9/h4-6H,7-8H2,1-3H3,(H,13,15)

InChI Key

NFCQAKLSQMZCGH-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC1=CC(=O)CC(C1)(C)C

Origin of Product

United States

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